1-ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the functionalization of tetrahydroisoquinoline derivatives. One common method includes the use of multicomponent reactions (MCRs) which improve atom economy, selectivity, and yield . For instance, the C(1)-functionalization of tetrahydroisoquinolines can be achieved via transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond with various nucleophiles .
Industrial Production Methods: Industrial production methods for this compound often involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the C(1) position, often using nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: H2O2, TBHP
Reduction: LiAlH4, NaBH4
Substitution: Halides, amines
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1-Ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets and pathways associated with neuroinflammation and neuroprotection. For instance, it has been shown to attenuate nitric oxide (NO) and reactive oxygen species (ROS) generation, downregulate proinflammatory enzymes like inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2), and suppress the production of proinflammatory cytokines such as IL-1β and TNF-α . These actions are mediated through the inhibition of NFκB signaling pathways .
Comparison with Similar Compounds
1-Ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:
2-Acetyl-1-ethyl-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline (AETIQ): Known for its anti-inflammatory properties.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Investigated for its potential as a PA N inhibitor.
The uniqueness of this compound lies in its specific substitution pattern and its broad range of biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
1017229-92-3 |
---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.3 |
Purity |
95 |
Origin of Product |
United States |
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